molecular formula C13H16F2O2 B13081669 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one

Katalognummer: B13081669
Molekulargewicht: 242.26 g/mol
InChI-Schlüssel: ZLFPLLYLMQCFKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H16F2O2. It is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with a propanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one typically involves the reaction of 3,5-difluoro-4-isobutoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and isobutoxy group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,5-Difluoro-4-isobutoxyphenyl)propan-1-one is unique due to the presence of both fluorine atoms and the isobutoxy group, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H16F2O2

Molekulargewicht

242.26 g/mol

IUPAC-Name

1-[3,5-difluoro-4-(2-methylpropoxy)phenyl]propan-1-one

InChI

InChI=1S/C13H16F2O2/c1-4-12(16)9-5-10(14)13(11(15)6-9)17-7-8(2)3/h5-6,8H,4,7H2,1-3H3

InChI-Schlüssel

ZLFPLLYLMQCFKP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C(=C1)F)OCC(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.